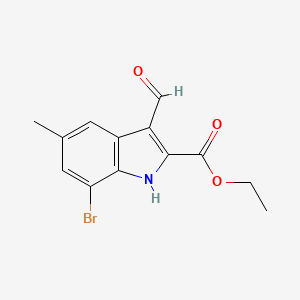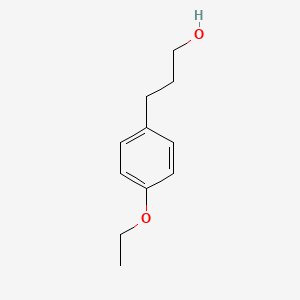
Ethyl 2-amino-4-cyclohexylbutanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-4-cyclohexylbutanoate is C12H23NO2 . The InChI string representation of its structure isInChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H/t11-;/m0./s1 . The compound has a molecular weight of 213.32 g/mol. Physical And Chemical Properties Analysis
Ethyl 2-amino-4-cyclohexylbutanoate has a molecular weight of 213.32 g/mol. The compound is likely to be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-amino-4-cyclohexylbutanoate and its derivatives have been explored in various synthetic chemistry applications. For instance, the compound has been used in the synthesis of psychotropic substances. Grigoryan et al. (2011) synthesized ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a precursor for benzo[h]quinazolines, triazoles, and tetrazoles, demonstrating its utility in producing a range of chemical compounds (Grigoryan et al., 2011). Zhu et al. (2005) explored the selective reduction of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate under heterogeneous catalysis, yielding various ring heterocycles, showcasing the compound's versatility in organic synthesis (Zhu et al., 2005).
Antineoplastic Properties
The antineoplastic (anti-cancer) properties of certain derivatives have been studied. Markosyan et al. (2014) reported on the synthesis of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones from a precursor similar to ethyl 2-amino-4-cyclohexylbutanoate, investigating their potential as antineoplastic agents (Markosyan et al., 2014).
Pharmaceutical Synthesis
Ethyl 2-amino-4-cyclohexylbutanoate is also significant in the synthesis of pharmaceuticals. You et al. (2013) discussed the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, an important chiral synthon used in the production of cholesterol-lowering drugs, highlighting the compound's relevance in medicinal chemistry (You et al., 2013).
Potential Therapeutic Use
In a pharmacological context, Croci et al. (2007) characterized a derivative of ethyl 2-amino-4-cyclohexylbutanoate as a potent and selective β3-adrenoceptor agonist, suggesting its potential therapeutic use in preterm labor (Croci et al., 2007).
properties
IUPAC Name |
ethyl 2-amino-4-cyclohexylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLUEJVKGLUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-cyclohexylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethoxy(methyl)[1-(4-methylphenyl)ethyl]silane](/img/structure/B3151820.png)
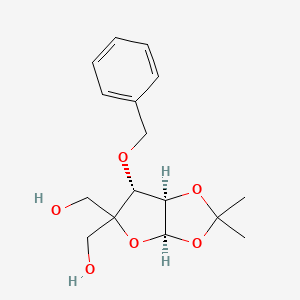
![[(3-Methoxyphenyl)carbamoyl]formic acid](/img/structure/B3151825.png)

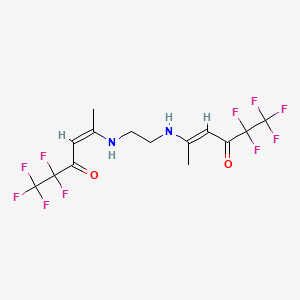



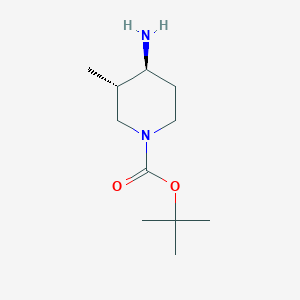
![4-[2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)vinyl]-2-pyrimidinamine](/img/structure/B3151890.png)
![(4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine](/img/structure/B3151901.png)
